molecular formula C9H7FN+ B598467 4-fluoroquinoline hydrochloride CAS No. 141076-30-4

4-fluoroquinoline hydrochloride

Cat. No.: B598467
CAS No.: 141076-30-4
M. Wt: 148.16
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution of 4-chloroquinoline with potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under microwave irradiation to improve yields and reaction rates .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for efficient synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoroquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoroquinoline hydrochloride, particularly in its role as an antibacterial agent, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the replication fork from progressing, leading to bacterial cell death .

Comparison with Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Comparison: 4-Fluoroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of activity against various bacterial strains and possess unique pharmacokinetic properties .

Properties

CAS No.

141076-30-4

Molecular Formula

C9H7FN+

Molecular Weight

148.16

IUPAC Name

3-fluoroquinoline;hydron

InChI

InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H/p+1

InChI Key

UFIGOYSEDNHKGT-UHFFFAOYSA-O

SMILES

[H+].C1=CC=C2C(=C1)C=C(C=N2)F

Synonyms

4-fluoroquinoline hydrochloride

Origin of Product

United States

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